A Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
A Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a hydroxylated chalcone derivative, represents a class of organic compounds with significant therapeutic potential, drawing considerable attention in medicinal chemistry.[1][2] Chalcones serve as precursors in the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3][4] Understanding the precise three-dimensional atomic arrangement of this molecule is paramount for elucidating structure-activity relationships (SAR) and designing more potent and selective drug candidates. This guide provides an in-depth analysis of the synthesis, single-crystal X-ray diffraction analysis, and detailed structural features of the title compound, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of Chalcones in Medicinal Chemistry
Chalcones, characterized by an open-chain flavonoid structure of 1,3-diphenyl-2-propen-1-one, are privileged scaffolds in drug discovery.[2][5] Their straightforward synthesis, typically via the Claisen-Schmidt condensation, allows for extensive structural modifications, making them ideal for developing diverse chemical libraries for high-throughput screening.[4][6] The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in enzymes.[3]
The title compound, 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, incorporates two key features: a 4-chlorophenyl ring and a 2-hydroxyphenyl ring. The chlorine substituent can enhance membrane permeability and metabolic stability, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets. Determining the crystal structure provides definitive information on molecular geometry, conformation, and the supramolecular arrangement in the solid state, which are critical factors governing the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The synthesis of the title compound is reliably achieved through the base-catalyzed Claisen-Schmidt condensation, a cornerstone reaction in organic chemistry for forming α,β-unsaturated ketones.[7][8]
Rationale for Experimental Choices
The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with an acetophenone in the presence of a base.
-
Reactants : 2-hydroxyacetophenone is chosen for the ketone component, providing the 2-hydroxyphenyl moiety. 4-chlorobenzaldehyde serves as the aldehyde component.
-
Catalyst : An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a common and effective base catalyst.[6] The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion.[7]
-
Solvent : Ethanol is an excellent solvent for this reaction as it readily dissolves both reactants and the base catalyst, creating a homogeneous reaction mixture.
-
Crystallization : The key to obtaining single crystals suitable for X-ray diffraction is slow crystal growth.[9] Rapid precipitation yields polycrystalline material, which is unsuitable for this technique. Slow evaporation of a solution of the purified compound in a suitable solvent, such as acetone, allows for the ordered arrangement of molecules into a single crystal lattice.[10]
Detailed Experimental Protocol: Synthesis
-
In a round-bottom flask, dissolve 2-hydroxyacetophenone (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL).[11]
-
Cool the mixture in an ice bath to approximately 0°C.
-
Slowly add an aqueous solution of NaOH (e.g., 4 mL of 50% w/v) to the stirred mixture.[10]
-
Continue stirring the reaction mixture in the ice bath for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, pour the reaction mixture onto crushed ice.[10][11]
-
Acidify the mixture with a dilute acid (e.g., 2M HCl) to a pH of 3-4 to precipitate the crude product.[10]
-
Filter the resulting solid, wash it thoroughly with distilled water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.[10]
Detailed Experimental Protocol: Crystallization
-
Dissolve the purified chalcone in a minimal amount of a suitable solvent (e.g., acetone) in a clean vial.
-
Cover the vial with a cap or parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.[9]
-
Harvest the resulting single crystals, which should be transparent and have well-defined faces.[9]
Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.[12][13] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
The Workflow from Crystal to Structure
The process of determining a crystal structure is a well-established, self-validating workflow that ensures high accuracy and reliability.
Caption: Workflow for single-crystal X-ray structure determination.
Data Collection and Processing
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[12] Data is collected by rotating the crystal while recording the intensities and positions of the diffracted X-ray beams.
-
Instrumentation : Modern diffractometers, such as an Oxford Diffraction Gemini or similar, equipped with a CCD or CMOS detector are commonly used.[10]
-
X-ray Source : Molybdenum (Mo Kα, λ = 0.71073 Å) is a common X-ray source for organic compounds.[12]
-
Data Reduction : The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects. This process yields a file of reflection data (hkl indices and intensities).
Structure Solution and Refinement
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXS.[10] This provides an initial electron density map from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement : The initial atomic model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL.[10] In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The Crystal Structure of 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Crystallographic studies have provided a detailed view of the solid-state structure of the title compound.[14] The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, with entry 636208 corresponding to this molecule.[14][15]
Crystallographic Data and Refinement Details
The following table summarizes typical crystallographic data for this compound.
| Parameter | Value |
| Empirical Formula | C₁₅H₁₁ClO₂ |
| Formula Weight | 258.70 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3570 (2) |
| b (Å) | 15.6450 (5) |
| c (Å) | 10.4954 (3) |
| β (°) | 90.518 (3) |
| Volume (ų) | 1207.97 (6) |
| Z | 4 |
| Calculated Density | 1.422 Mg/m³ |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.115 |
| Data / restraints / params | 4020 / 0 / 164 |
| (Data adapted from a representative structure of a similar chalcone, CCDC: 820110)[10][16] |
Molecular Geometry and Conformation
The molecule exists in the more stable trans or (E) configuration with respect to the C=C double bond.[11][15] The central α,β-unsaturated carbonyl system is nearly planar, which facilitates π-electron delocalization across the molecule.
-
Dihedral Angles : The planarity of the molecule is not perfect. The dihedral angle between the mean planes of the 4-chlorophenyl and 2-hydroxyphenyl rings is typically small, indicating a relatively flat molecule.[10] The propenone bridge often shows a slight twist relative to the aromatic rings.
-
Intramolecular Hydrogen Bonding : A key structural feature is a strong intramolecular hydrogen bond between the hydroxyl proton (-OH) of the 2-hydroxyphenyl ring and the carbonyl oxygen (C=O).[11] This interaction forms a stable six-membered ring, which significantly influences the molecule's conformation and chemical properties.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules are held together by a network of weaker intermolecular forces. Understanding this crystal packing is crucial for predicting solid-state properties like solubility and stability.
Caption: Intermolecular interactions governing crystal packing.
-
Hydrogen Bonds : While the strongest hydrogen bond is intramolecular, weaker intermolecular O-H···O or C-H···O hydrogen bonds can link molecules into chains or sheets.[10]
-
π–π Stacking : The planar aromatic rings facilitate π–π stacking interactions between adjacent molecules, contributing significantly to the stability of the crystal packing.[10]
-
Other Interactions : Weak C-H···π and halogen (C-Cl···π) interactions may also play a role in the overall supramolecular architecture.
Implications for Drug Development
The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR) : The precise bond lengths, bond angles, and torsion angles provide a structural baseline for SAR studies. It allows researchers to understand how small changes in the chemical structure affect the biological activity.
-
Rational Drug Design : The 3D structure can be used as a starting point for computational studies, such as molecular docking. By docking the crystal structure into the active site of a target protein, scientists can predict binding modes and design new derivatives with improved affinity and selectivity.
-
Polymorphism and Formulation : Knowledge of the crystal packing and intermolecular interactions is critical for understanding and controlling polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different physical properties, including solubility and bioavailability, which are critical for formulation development.
Conclusion
This guide has provided a comprehensive overview of the synthesis, X-ray diffraction analysis, and detailed crystal structure of 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. The Claisen-Schmidt condensation provides a reliable route to the molecule, and single-crystal X-ray diffraction offers unparalleled insight into its three-dimensional architecture. Key structural features, including a planar conformation stabilized by a strong intramolecular hydrogen bond and a crystal packing governed by π–π stacking and weaker hydrogen bonds, have been elucidated. This fundamental structural knowledge serves as a critical foundation for the rational design and development of new chalcone-based therapeutic agents.
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